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molecular formula C8H8BrClN2O B8584944 n-(5-Bromo-3-methyl-pyridin-2-yl)-2-chloro-acetamide

n-(5-Bromo-3-methyl-pyridin-2-yl)-2-chloro-acetamide

Cat. No. B8584944
M. Wt: 263.52 g/mol
InChI Key: ZZYDGOKPFHRMAD-UHFFFAOYSA-N
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Patent
US08618132B2

Procedure details

1.75 mL (22 mmol) chloroacetyl chloride are added to a solution, cooled to 0° C., of 3.74 g (20 mmol) 2-amino-5-bromo-3-methylpyridine in 50 mL DCM and then 6.1 mL (44 mmol) triethylamine are slowly added dropwise. After the addition has ended the ice bath is removed and the reaction mixture is stirred for 4 h at RT. It is poured onto water, extracted exhaustively with DCM, the combined organic phases are washed with water and saturated NaCl solution and dried over Na2SO4. After the desiccant and solvent have been eliminated the residue is purified by chromatography (silica gel, cyc/EtOAc 2:1).
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
6.1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[NH2:6][C:7]1[C:12]([CH3:13])=[CH:11][C:10]([Br:14])=[CH:9][N:8]=1.C(N(CC)CC)C>C(Cl)Cl>[Br:14][C:10]1[CH:11]=[C:12]([CH3:13])[C:7]([NH:6][C:3](=[O:4])[CH2:2][Cl:1])=[N:8][CH:9]=1

Inputs

Step One
Name
Quantity
1.75 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Two
Name
Quantity
3.74 g
Type
reactant
Smiles
NC1=NC=C(C=C1C)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
6.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 4 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
is removed
ADDITION
Type
ADDITION
Details
It is poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted exhaustively with DCM
WASH
Type
WASH
Details
the combined organic phases are washed with water and saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
is purified by chromatography (silica gel, cyc/EtOAc 2:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
BrC=1C=C(C(=NC1)NC(CCl)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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